{N''-[2-(4-chlorophenyl)ethyl]carbamimidamido}methanimidamide hydrochloride
Description
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Properties
IUPAC Name |
2-[2-(4-chlorophenyl)ethyl]-1-(diaminomethylidene)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN5.ClH/c11-8-3-1-7(2-4-8)5-6-15-10(14)16-9(12)13;/h1-4H,5-6H2,(H6,12,13,14,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACKGPAGXFDSNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN=C(N)N=C(N)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N''-[2-(4-chlorophenyl)ethyl]carbamimidamido}methanimidamide hydrochloride, with the CAS number 110181-28-7, is a compound that has gained attention in recent research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C10H15Cl2N5
- Molecular Weight : 276.17 g/mol
The compound features a guanidine functional group, which is known for its biological significance and has been the focus of various studies exploring its antimicrobial and anticancer properties.
The biological activity of N''-[2-(4-chlorophenyl)ethyl]carbamimidamido}methanimidamide hydrochloride is primarily attributed to its interaction with specific molecular targets within cells. The guanidine moiety enhances cellular uptake, particularly in Gram-negative bacteria, which is crucial for its antimicrobial effects.
Key Mechanisms:
-
Antimicrobial Activity :
- The guanidine group facilitates the accumulation of the compound in bacterial cells, increasing its effectiveness against pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.
- Studies have shown that compounds with guanidine functionalities can disrupt bacterial cell membranes and inhibit essential proteins involved in cell division, such as FtsZ .
-
Anticancer Properties :
- Preliminary research indicates that this compound may exhibit cytotoxic effects on various cancer cell lines. The exact pathways remain under investigation but are thought to involve apoptosis induction and cell cycle arrest.
Antimicrobial Studies
Recent studies have highlighted the effectiveness of N''-[2-(4-chlorophenyl)ethyl]carbamimidamido}methanimidamide hydrochloride against several bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) :
- Against MRSA: MIC = 1.5 µM
- Against E. coli: MIC = 12.5 µM
These findings suggest a promising profile for this compound as a potential antibiotic agent .
Anticancer Studies
In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells through:
- Activation of caspase pathways.
- Disruption of mitochondrial membrane potential.
Further research is required to fully elucidate these mechanisms and their implications for cancer therapy.
Case Study 1: Antimicrobial Efficacy
A study conducted by Ruddell et al. focused on screening guanidinium compounds under host-mimicking conditions. The study identified N''-[2-(4-chlorophenyl)ethyl]carbamimidamido}methanimidamide hydrochloride as one of the most promising candidates due to its high activity against both Gram-positive and Gram-negative bacteria .
Case Study 2: Cancer Cell Line Testing
In another study examining the effects on various cancer cell lines, researchers noted significant cytotoxicity attributed to the compound's ability to induce apoptosis through mitochondrial pathways. The results indicated a dose-dependent response, highlighting its potential as an anticancer agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
